5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid
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Overview
Description
5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid is an organic compound characterized by a pentanoic acid backbone substituted with a 3-chloro-4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid typically involves the reaction of 3-chloro-4-ethoxybenzene with pentanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloropentanoic Acid: Similar in structure but lacks the ethoxyphenyl group.
3-Chloro-4-methoxyphenylpentanoic Acid: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid is unique due to the presence of both the chloro and ethoxy substituents on the phenyl ring, which can influence its reactivity and interactions in various chemical and biological contexts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17ClO3 |
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Molecular Weight |
256.72 g/mol |
IUPAC Name |
5-(3-chloro-4-ethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H17ClO3/c1-2-17-12-8-7-10(9-11(12)14)5-3-4-6-13(15)16/h7-9H,2-6H2,1H3,(H,15,16) |
InChI Key |
HRJRUUMIUSRDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCCC(=O)O)Cl |
Origin of Product |
United States |
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